molecular formula C11H16O B12551834 4-Pentylcyclohexa-2,5-dien-1-one CAS No. 189358-10-9

4-Pentylcyclohexa-2,5-dien-1-one

Cat. No.: B12551834
CAS No.: 189358-10-9
M. Wt: 164.24 g/mol
InChI Key: PPCRSEVCDBIKRH-UHFFFAOYSA-N
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Description

4-Pentylcyclohexa-2,5-dien-1-one: is an organic compound characterized by a cyclohexadienone ring substituted with a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylcyclohexa-2,5-dien-1-one can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadienone ring. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Pentylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, cyclohexanol derivatives, and various substituted cyclohexadienones .

Scientific Research Applications

4-Pentylcyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Pentylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

    Cyclohexa-2,5-dien-1-one: Lacks the pentyl group but shares the cyclohexadienone core.

    4-Benzylcyclohexa-2,5-dien-1-one: Contains a benzyl group instead of a pentyl group.

    4-Methylcyclohexa-2,5-dien-1-one: Substituted with a methyl group.

Uniqueness: 4-Pentylcyclohexa-2,5-dien-1-one is unique due to the presence of the pentyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where the pentyl group imparts desired characteristics .

Properties

CAS No.

189358-10-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-pentylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-10H,2-5H2,1H3

InChI Key

PPCRSEVCDBIKRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C=CC(=O)C=C1

Origin of Product

United States

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